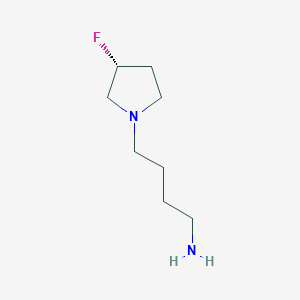
5-(methylthio)-2-nitro-N-(pyridin-3-ylmethyl)benzenamine
描述
5-(methylthio)-2-nitro-N-(pyridin-3-ylmethyl)benzenamine is an organic compound that belongs to the class of phenylalkylamines This compound is characterized by the presence of a nitro group, a methylthio group, and a pyridin-3-ylmethyl group attached to an aniline core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(methylthio)-2-nitro-N-(pyridin-3-ylmethyl)benzenamine typically involves multi-step organic reactions. One common approach is the nitration of aniline derivatives followed by the introduction of the methylthio group and the pyridin-3-ylmethyl group. The reaction conditions often require the use of strong acids, bases, and catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
5-(methylthio)-2-nitro-N-(pyridin-3-ylmethyl)benzenamine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The methylthio group can be oxidized to a sulfoxide or sulfone.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions include amino derivatives, sulfoxides, sulfones, and various substituted aromatic compounds.
科学研究应用
5-(methylthio)-2-nitro-N-(pyridin-3-ylmethyl)benzenamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 5-(methylthio)-2-nitro-N-(pyridin-3-ylmethyl)benzenamine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methylthio group can be oxidized, leading to the formation of reactive oxygen species that can induce oxidative stress in cells.
相似化合物的比较
Similar Compounds
2-nitroaniline: Similar in structure but lacks the methylthio and pyridin-3-ylmethyl groups.
4-nitroaniline: Another nitroaniline derivative with different substitution patterns.
N-(pyridin-3-ylmethyl)aniline: Lacks the nitro and methylthio groups.
Uniqueness
5-(methylthio)-2-nitro-N-(pyridin-3-ylmethyl)benzenamine is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the nitro and methylthio groups, along with the pyridin-3-ylmethyl moiety, makes it a versatile compound for various synthetic and research purposes.
属性
分子式 |
C13H13N3O2S |
|---|---|
分子量 |
275.33 g/mol |
IUPAC 名称 |
5-methylsulfanyl-2-nitro-N-(pyridin-3-ylmethyl)aniline |
InChI |
InChI=1S/C13H13N3O2S/c1-19-11-4-5-13(16(17)18)12(7-11)15-9-10-3-2-6-14-8-10/h2-8,15H,9H2,1H3 |
InChI 键 |
RQLCBBYMLQLROH-UHFFFAOYSA-N |
规范 SMILES |
CSC1=CC(=C(C=C1)[N+](=O)[O-])NCC2=CN=CC=C2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[(3-Nitro-benzoyl)-methyl-amino]-acetic acid ethyl ester](/img/structure/B8394776.png)

![2-(4-Methylbicyclo[2.2.2]oct-1-yl)ethylamine](/img/structure/B8394800.png)
![(S)-7-chloro-3-((6-(((tetrahydrofuran-3-yl)oxy)methyl)pyridin-2-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B8394804.png)










